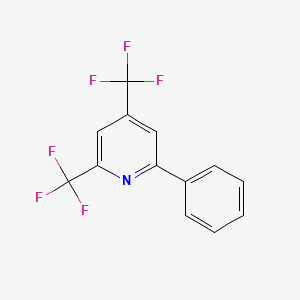
(1-Nitro-allyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Nitro-allyl)-benzene is an organic compound characterized by the presence of a nitro group (-NO2) attached to an allyl group (a three-carbon chain with a double bond) which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitro-allyl)-benzene typically involves the nitration of allylbenzene. One common method is the reaction of allylbenzene with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions often require careful temperature control to avoid side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Nitro-allyl)-benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The allyl group can participate in substitution reactions, where the double bond allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Electrophilic addition reactions often use reagents such as halogens (e.g., bromine, chlorine) or acids (e.g., hydrochloric acid).
Major Products Formed
Oxidation: Formation of nitroso compounds or other nitrogen oxides.
Reduction: Formation of (1-Amino-allyl)-benzene.
Substitution: Formation of halogenated or other substituted derivatives of this compound.
Applications De Recherche Scientifique
(1-Nitro-allyl)-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which (1-Nitro-allyl)-benzene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes, DNA, and cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Nitro-ethyl)-benzene: Similar structure but with an ethyl group instead of an allyl group.
(1-Nitro-propyl)-benzene: Similar structure but with a propyl group instead of an allyl group.
(1-Nitro-butyl)-benzene: Similar structure but with a butyl group instead of an allyl group.
Uniqueness
(1-Nitro-allyl)-benzene is unique due to the presence of the allyl group, which provides distinct reactivity compared to other nitrobenzene derivatives. The double bond in the allyl group allows for additional types of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
25236-39-9 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
[(E)-1-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
Clé InChI |
COMOEDSRBFJHCS-XNWCZRBMSA-N |
SMILES isomérique |
C/C=C(\C1=CC=CC=C1)/[N+](=O)[O-] |
SMILES canonique |
CC=C(C1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)






![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)



